Comparative Enzymatic Potency of Tetrazolecarboxamide Derivative vs. Other Heterocycles
A derivative of 1-(4-phenoxyphenyl)tetrazole, namely N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide (compound 16), exhibits potent dual inhibitory activity against FAAH and MAGL. This is a direct head-to-head comparison within a study that systematically varied the heterocyclic core while maintaining the same 4-phenoxybenzene lipophilic backbone. The tetrazole-based carboxamide was among the most active, highlighting the privileged nature of the tetrazole ring for this application [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 FAAH: 0.012 μM; IC50 MAGL: 0.028 μM |
| Comparator Or Baseline | Various other heterocyclic carboxamides attached to the same 4-phenoxybenzene scaffold. |
| Quantified Difference | Compound 16 is identified as 'one of the most active compound[s]' in the study. |
| Conditions | In vitro fluorogenic substrate-based assays for FAAH and MAGL. |
Why This Matters
This evidence demonstrates that the tetrazole-containing derivative achieves low nanomolar potency, a key selection criterion for researchers developing inhibitors for the endocannabinoid system.
- [1] Holtfrerich, A., Hanekamp, W., & Lehr, M. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry, 63, 64-75. View Source
